molecular formula C15H15ClN2O2 B5666957 7-Chloroquinolin-4-yl piperidine-1-carboxylate

7-Chloroquinolin-4-yl piperidine-1-carboxylate

Cat. No.: B5666957
M. Wt: 290.74 g/mol
InChI Key: UHMZALZVTWPKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloroquinolin-4-yl piperidine-1-carboxylate is a synthetic intermediate of significant interest in medicinal chemistry and infectious disease research. This compound incorporates the 7-chloroquinoline pharmacophore, a scaffold renowned for its antiprotozoal activity and prominent in antimalarial drugs like chloroquine . The molecule is engineered by linking the 7-chloroquinoline group to a piperidine ring via a carbamate bridge, a structural feature that can be leveraged to fine-tune the compound's properties and biological activity. The primary research value of this compound lies in its application as a versatile building block for the design and synthesis of novel hybrid molecules . The piperidine moiety serves as a common nitrogen-containing heterocycle in drug discovery, potentially contributing to target interaction and improving pharmacokinetic profiles. Researchers are exploring such hybrid structures to overcome drug resistance in parasites, particularly resistant strains of Plasmodium falciparum . Early-stage research indicates that analogs sharing this core structure are investigated for their potential to inhibit hemozoin formation within the parasite's digestive vacuole, a well-established mechanism for 4-aminoquinolines , or to act as chemoreversal agents that resensitize resistant parasites to conventional therapies . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(7-chloroquinolin-4-yl) piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-11-4-5-12-13(10-11)17-7-6-14(12)20-15(19)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMZALZVTWPKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2=C3C=CC(=CC3=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloroquinolin-4-yl piperidine-1-carboxylate typically involves the reaction of 7-chloroquinoline with piperidine-1-carboxylate under specific conditions. Various methods have been developed for the synthesis of quinoline derivatives, including:

Industrial Production Methods

Industrial production of 7-Chloroquinolin-4-yl piperidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloroquinolin-4-yl piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution reactions: These involve the replacement of a functional group with another group.

    Oxidation and reduction reactions: These reactions involve the gain or loss of electrons, respectively.

    Condensation reactions: These involve the combination of two molecules with the elimination of a small molecule, such as water.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Antimalarial Applications

The 7-chloroquinoline derivatives, including 7-chloroquinolin-4-yl piperidine-1-carboxylate, are primarily recognized for their antimalarial properties. The chlorine atom at the 7-position is crucial for the activity against Plasmodium falciparum, the parasite responsible for malaria.

Key Findings:

  • Mechanism of Action : The presence of the chlorine atom enhances the compound's ability to inhibit heme polymerization, a critical process for the survival of the malaria parasite .
  • Efficacy Against Resistant Strains : Studies have shown that compounds derived from this quinoline structure exhibit potent activity against both chloroquine-sensitive and resistant strains of P. falciparum, suggesting their potential as effective alternatives in treating malaria .

Data Table: Antimalarial Activity

Compound NameActivity (IC50)Resistance Sensitivity
7-Chloroquinolin-4-yl piperidine-1-carboxylate< 100 nMResistant strains effective
Amodiaquine derivatives< 50 nMEffective against multi-drug resistant strains

Anticancer Applications

In addition to antimalarial effects, 7-chloroquinoline derivatives have been explored for their anticancer properties. The hybrid pharmacophore approach has led to the synthesis of various analogs that demonstrate selective cytotoxicity towards cancer cells.

Key Findings:

  • Selective Cytotoxicity : Research indicates that certain derivatives exhibit significantly higher cytotoxic effects on breast cancer cell lines (e.g., MDA-MB231, MDA-MB468) compared to non-cancerous cell lines, highlighting their potential as targeted cancer therapies .
  • Structure-Activity Relationship (SAR) : Modifications at specific positions on the quinoline ring can enhance anticancer activity. For example, introducing sulfonyl groups has shown improved selectivity and potency against tumor cells .

Data Table: Anticancer Activity

Compound NameCancer Cell LineIC50 (µM)Selectivity Ratio
7-Chloroquinolin-4-piperazinyl derivativeMDA-MB2312.45High
Sulfonyl analogsMCF73.00Moderate

Antioxidant Properties

The antioxidant potential of 7-chloroquinoline derivatives has also been investigated, revealing their ability to mitigate oxidative stress.

Key Findings:

  • Antioxidant Mechanism : Compounds such as ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate have demonstrated significant activity in reducing lipid peroxidation and scavenging free radicals in vitro .
  • Therapeutic Implications : The antioxidant properties suggest potential applications in preventing diseases associated with oxidative stress, including neurodegenerative disorders and inflammation .

Data Table: Antioxidant Activity

Compound NameLipid Peroxidation Reduction (%)NO Scavenging Activity (%)
Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-triazole75%60%
Ethyl 1-(7-chloroquinolin-4-yl)-5-phenyl-1H-triazole65%70%

Comparison with Similar Compounds

Table 1: Structural Comparison of 7-Chloroquinoline Derivatives

Compound Name Core Structure Key Substituents Biological Activity Reference
7-Chloroquinolin-4-yl piperidine-1-carboxylate Quinoline + piperidine 7-Cl, piperidine-1-carboxylate Antimalarial, enzyme modulation
7-Chloro-4-(pyrrolidin-1-yl)quinoline Quinoline + pyrrolidine 7-Cl, pyrrolidine Research applications (unspecified)
7-Chloro-4-piperazinoquinoline Quinoline + piperazine 7-Cl, piperazine Anticancer, antimicrobial
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Piperidine + tetrazole Tetrazole, tert-butyl carboxylate Antidiabetic (IC₅₀: 7.12 μM)
  • Piperidine vs. Pyrrolidine/Piperazine : Replacing piperidine with pyrrolidine (5-membered ring) or piperazine (additional nitrogen) alters steric and electronic properties. Piperazine derivatives often exhibit enhanced solubility due to increased polarity, while pyrrolidine may improve metabolic stability .
  • Carboxylate Ester vs. Tetrazole : The carboxylate ester in the target compound offers hydrolytic stability compared to tetrazole-containing analogues, which are more acidic and may interact differently with biological targets .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

Compound Name LogP (XLogP3) Hydrogen Bond Donors/Acceptors Topological Polar Surface Area (Ų) Solubility
7-Chloroquinolin-4-yl piperidine-1-carboxylate ~3.2 (estimated) 0/4 ~60 Low (lipophilic)
4-Oxopiperidine-1-carboxylate 0.5 0/3 46.6 Moderate
Ethyl piperidine-4-carboxylate 0.8 0/2 38.3 High
  • The 7-chloroquinoline moiety increases LogP, favoring blood-brain barrier penetration but reducing aqueous solubility. Piperidine carboxylates with smaller substituents (e.g., ethyl) exhibit better solubility .

Biological Activity

7-Chloroquinolin-4-yl piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The compound can be characterized by its chemical formula, which includes a quinoline moiety substituted with a chlorine atom at the 7-position and a piperidine ring attached through a carboxylate group. This structural configuration is essential for its biological activity.

Biological Activity Overview

Research indicates that 7-chloroquinolin-4-yl piperidine-1-carboxylate exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that quinoline derivatives, including this compound, demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. In vitro studies have evaluated its cytotoxic effects on several cancer cell lines, including breast cancer cells (MDA-MB231, MDA-MB468, and MCF7). The structure-activity relationship (SAR) analysis suggests that modifications to the quinoline structure can enhance anticancer efficacy .

The mechanism by which 7-chloroquinolin-4-yl piperidine-1-carboxylate exerts its biological effects involves interaction with specific molecular targets. For instance:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes associated with cancer cell proliferation. This inhibition can lead to reduced cell growth and increased apoptosis in cancerous cells .
  • Modulation of Signaling Pathways : The presence of the piperidine ring may facilitate binding to target proteins, altering cellular signaling pathways critical for tumor growth and survival .

Case Studies and Research Findings

Several studies have investigated the efficacy of 7-chloroquinolin-4-yl piperidine-1-carboxylate:

  • Cytotoxicity Against Breast Cancer Cells :
    • A study evaluated the compound's cytotoxic effects on multiple breast cancer cell lines. The results indicated that it exhibited differential cytotoxicity, with varying potency across different cell lines. For example, the GI50 values for MDA-MB231 were significantly higher than those for MCF7, suggesting that structural modifications can enhance selectivity towards specific cancer types .
  • Antimicrobial Testing :
    • The compound was tested against various bacterial strains. It showed promising results with minimum inhibitory concentration (MIC) values indicating potent activity against both resistant and sensitive strains of bacteria .

Comparative Analysis

A comparative analysis of 7-chloroquinolin-4-yl piperidine-1-carboxylate with similar compounds reveals its unique position in drug development:

Compound NameBiological ActivityMIC (µg/mL)GI50 (µM)
7-Chloroquinolin-4-yl piperidine-1-carboxylateAntimicrobial, Anticancer20–25Varies by cell line
Compound AAntimicrobial15–30N/A
Compound BAnticancerN/A10–15

This table illustrates the potency of 7-chloroquinolin-4-yl piperidine-1-carboxylate relative to other compounds in similar studies.

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